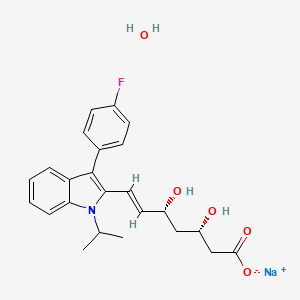

Fluvastatin sodium monohydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

201541-53-9 |

|---|---|

Fórmula molecular |

C24H27FNNaO5 |

Peso molecular |

451.5 g/mol |

Nombre IUPAC |

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |

InChI |

InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;;/t18-,19-;;/m0../s1 |

Clave InChI |

KKEMYLLTGGQWCE-FFAWTJJMSA-M |

SMILES isomérico |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |

SMILES canónico |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Fluvastatin Sodium Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin (B1673502), the first entirely synthetic HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of hypercholesterolemia. Its synthesis involves a multi-step process that requires careful control to ensure the desired stereochemistry and to minimize the formation of process-related impurities. This technical guide provides a comprehensive overview of the primary synthesis pathways for fluvastatin sodium monohydrate, a detailed analysis of the common impurities encountered during its manufacture, and methodologies for their control. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of fluvastatin.

Introduction

Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, fluvastatin effectively reduces endogenous cholesterol production in the liver. Unlike early statins derived from fungal fermentation, fluvastatin's synthetic origin offers greater control over its chemical structure and impurity profile. The molecule contains two stereocenters, and its therapeutic activity resides primarily in the (3R, 5S)-erythro enantiomer. Therefore, stereoselective synthesis or efficient separation of diastereomers is a critical aspect of its manufacturing process. This guide will delve into the convergent synthesis approaches, the formation and control of key impurities, and the final crystallization step to obtain the stable monohydrate form.

Synthesis Pathways of Fluvastatin

The industrial synthesis of fluvastatin is typically a convergent process, involving the preparation of two key fragments: the indole (B1671886) core and the chiral side-chain. These fragments are then coupled to form the fluvastatin backbone.

Synthesis of the Indole Core (Intermediate A)

The synthesis of the indole core generally begins with a Friedel-Crafts acylation of fluorobenzene, followed by the formation of the indole ring.

Figure 1: Synthesis of the Fluvastatin Aldehyde Intermediate.

Synthesis of the Chiral Side-Chain and Coupling

A common strategy for introducing the chiral side-chain involves an aldol-type condensation reaction. An improved manufacturing process involves the reaction of the fluvastatin aldehyde with the dianion of tert-butyl acetoacetate, followed by a stereoselective reduction.[1][2]

Figure 2: Coupling and Final Steps in Fluvastatin Synthesis.

Impurities in Fluvastatin Synthesis

Several impurities can arise during the synthesis of fluvastatin. The most significant of these is the anti-diastereomer, which has a different stereochemical configuration at the 3- and 5-hydroxyl groups on the heptenoic acid side chain. Other impurities can result from side reactions, degradation of intermediates, or carry-over of unreacted starting materials.

| Impurity Name | Structure/Description | Typical Formation Pathway |

| Fluvastatin anti-isomer | The (3R, 5R) and (3S, 5S) diastereomers of fluvastatin. | Incomplete stereoselectivity during the reduction of the keto-ester intermediate. |

| Fluvastatin Lactone | Intramolecular esterification of the 5-hydroxyl group and the carboxylic acid. | Can form during synthesis or upon storage, particularly under acidic conditions. |

| Fluvastatin EP Impurity A | Structure not fully elucidated in the provided search results. | Likely a process-related impurity from the synthesis of the indole core or side-chain coupling. |

| Fluvastatin EP Impurity B | The tert-butyl ester of fluvastatin. | Incomplete saponification of the ester intermediate. |

| Fluvastatin EP Impurity C | Structure not fully elucidated in the provided search results. | Likely a process-related impurity. |

| Fluvastatin EP Impurity D | Dehydration product of fluvastatin. | Can form under acidic conditions or at elevated temperatures. |

| Fluvastatin EP Impurity G | The fluvastatin "short-chain aldehyde". | An unreacted intermediate from the Vilsmeier-Haack reaction. |

Mechanism of Impurity Formation

The formation of the anti-isomer is a key challenge in fluvastatin synthesis. The stereoselective reduction of the keto-ester intermediate is designed to favor the formation of the desired syn-diol. The use of a chelating agent, such as diethylmethoxyborane, helps to hold the intermediate in a rigid conformation that directs the hydride attack from the less hindered face, leading to the syn product. However, if this chelation is incomplete or if the reaction conditions are not optimal, the reduction can proceed through a non-chelated transition state, leading to the formation of the anti-isomer.

Figure 3: Formation Pathway of syn and anti-Fluvastatin Isomers.

Experimental Protocols

The following protocols are representative examples based on information from various patents and publications.

Protocol 1: Saponification of Fluvastatin tert-butyl Ester

This protocol focuses on the final saponification step to yield fluvastatin sodium.[3]

Materials:

-

Fluvastatin tert-butyl ester

-

Sodium hydroxide

-

Water

-

tert-butyl methyl ether (t-BME)

Procedure:

-

In a round bottom flask, charge 10.0 g of Fluvastatin t-butyl ester (HPLC purity >98%).

-

Add 200 mL of ethanol and a solution of 0.83 g of sodium hydroxide in 4.0 mL of water.

-

Stir the mixture at 20°C for 5 hours.

-

Evaporate the solvent under reduced pressure.

-

Add 80 mL of water and evaporate again to a final weight of approximately 43 g.

-

Add an additional 27 mL of water.

-

Extract the aqueous solution with 5 x 20 mL of t-BME to remove the unreacted ester and the anti-isomer.

-

The resulting aqueous solution contains fluvastatin sodium with significantly reduced anti-isomer content.

-

The aqueous solution can then be further processed for crystallization.

Protocol 2: Crystallization of this compound

This protocol describes a method to obtain a specific crystalline form of fluvastatin sodium, which can be the monohydrate.[4][5]

Materials:

-

Fluvastatin alkyl ester (e.g., butyl ester)

-

Water

-

Sodium hydroxide

Procedure:

-

Combine the fluvastatin alkyl ester with acetonitrile (ratio of approx. 1:5 w/v) and water (ratio of approx. 1:1.5 w/v).

-

Add approximately one molar equivalent of sodium hydroxide to hydrolyze the ester.

-

Heat the mixture to 35-40°C to facilitate dissolution.

-

Add additional acetonitrile to precipitate the crystalline fluvastatin sodium.

-

Maintain the solution for about 5 hours to allow for complete crystallization.

-

Recover the crystalline fluvastatin sodium by filtration.

-

The resulting solid is a hydrated form of fluvastatin sodium, and the water content can be controlled by the crystallization conditions to obtain the desired monohydrate.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis and purification procedures.

| Parameter | Method/Conditions | Result | Reference |

| Purity of Fluvastatin Sodium | Saponification in ethanol, extraction with t-BME | HPLC Purity: 99.45% | [3] |

| Anti-isomer Content Reduction | Saponification in ethanol, extraction with t-BME | 75% reduction | [3] |

| Purity of Fluvastatin Sodium | Saponification in t-butanol, extraction with t-BME | HPLC Purity: 99.76% | [3] |

| Anti-isomer Content Reduction | Saponification in t-butanol, extraction with t-BME | 74% reduction | [3] |

| Overall Yield | Convergent synthesis from fluva aldehyde | 37.97% | [6] |

| Purity of Intermediate | Recrystallized fluva diol ester | 99.44% | [6] |

Conclusion

The synthesis of this compound is a well-established process that requires careful control of reaction conditions to achieve high purity and yield. The primary challenges lie in the stereoselective synthesis of the syn-diol side chain and the removal of the corresponding anti-diastereomer. The choice of solvents and reagents in both the saponification and crystallization steps plays a crucial role in determining the final impurity profile and the crystalline form of the active pharmaceutical ingredient. The methodologies and data presented in this guide provide a comprehensive resource for professionals involved in the development and manufacturing of fluvastatin, enabling a deeper understanding of its synthesis and quality control.

References

- 1. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]

- 4. US7368581B2 - Process for the preparation of fluvastatin sodium crystal from XIV - Google Patents [patents.google.com]

- 5. WO2005040113A1 - Processes for the preparation of a polymorph of fluvastatin sodium - Google Patents [patents.google.com]

- 6. WO2007023503A1 - A process for the preparation of fluvastatin sodium - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Fluvastatin Sodium Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Fluvastatin sodium stands as the first fully synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, commonly known as a statin.[1][2] It is a water-soluble cholesterol-lowering agent primarily used in the treatment of hypercholesterolemia and in the prevention of cardiovascular diseases.[3][4] As a racemic mixture of two enantiomers, its therapeutic activity is primarily attributed to the (3R,5S) form.[1] This guide provides an in-depth analysis of the core physicochemical properties of Fluvastatin sodium monohydrate, offering critical data and methodologies for professionals in drug development and research.

Chemical and Molecular Identity

Fluvastatin sodium is chemically designated as sodium (±)-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate.[1] Its identity is defined by several key parameters summarized below.

Table 1: General Physicochemical Properties of Fluvastatin Sodium

| Property | Value | Reference |

| IUPAC Name | sodium (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | [5][6] |

| CAS Number | 93957-55-2 | [1][6] |

| Molecular Formula | C₂₄H₂₅FNNaO₄ | [6] |

| Molecular Weight | 433.46 g/mol | [2][5] |

| Appearance | White to pale yellow or tan powder; crystalline solid | [2][5][7] |

| Hygroscopicity | Hygroscopic in nature | [5] |

Solubility and Partitioning Characteristics

The solubility of Fluvastatin sodium is a critical factor for its formulation and bioavailability. It is soluble in water and various organic solvents.[5]

Table 2: Solubility Data for Fluvastatin Sodium

| Solvent | Solubility | Reference |

| Water | ≥9 mg/mL; 30 mg/mL | [2][8] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble; ~0.5 mg/mL | [5][7] |

| DMSO | Soluble; ~10 mg/mL | [2][7] |

| Dimethylformamide (DMF) | ~10 mg/mL | [7] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL | [7] |

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

LogP: 4.5[5]

Physical and Thermal Properties

The thermal behavior and acidic properties of this compound are essential for understanding its stability and processing.

Table 3: Thermal and Acid-Base Properties

| Property | Value | Reference |

| Melting Point | 194-197 °C | [2][5][9][10] |

| pKa | 4.5 (estimated) | [5] |

Solid-State Characterization: Hydrates and Polymorphism

Fluvastatin sodium exhibits polymorphism and can exist in various hydrated states, which significantly influences its dissolution and stability.[1][11] The monohydrate form is a well-characterized state.

-

Form I (Monohydrate): Identified as a monohydrate with a water content of approximately 4%. This form demonstrates good crystallinity.[1]

-

Form II (Hydrate): The USP reference standard has been identified as a different crystalline hydrate (B1144303) form, designated as "form II".[1]

-

Other Hydrates: The existence of numerous hydrated states has been reported, including hemihydrate (~2% water), dihydrate (~7-8% water), and trihydrate (~11-13% water), among others.[11]

The presence of water can cause deviations in the characteristic peaks observed in X-ray powder diffraction (XRPD) patterns.[1] The USP monograph specifies that the water content of the reference standard should not exceed 4%.[1]

Mechanism of Action: HMG-CoA Reductase Inhibition

Fluvastatin functions by competitively inhibiting the HMG-CoA reductase enzyme.[12][13] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic synthesis of cholesterol.[13][14] The inhibition of this pathway reduces the intracellular cholesterol concentration in the liver. This reduction stimulates the upregulation of LDL-receptor expression on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[12][13]

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Fluvastatin sodium salt CAS#: 93957-55-2 [m.chemicalbook.com]

- 3. EP1825847A2 - Fluvastatin sodium pharmaceutical compositions - Google Patents [patents.google.com]

- 4. Fluvastatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Fluvastatin sodium salt | 93957-55-2 [chemicalbook.com]

- 10. Fluvastatin Sodium | CAS#:93957-55-2 | Chemsrc [chemsrc.com]

- 11. JP2007524619A - Fluvastatin sodium crystalline form, process for its preparation, composition containing it, and use thereof - Google Patents [patents.google.com]

- 12. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]

- 13. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Fluvastatin Sodium Monohydrate in Hypercholesterolemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of fluvastatin (B1673502) sodium monohydrate, a synthetic HMG-CoA reductase inhibitor, in the management of hypercholesterolemia. It details the primary pharmacological action, downstream cellular and physiological effects, relevant experimental protocols, and quantitative clinical data.

Core Mechanism of Action: Inhibition of HMG-CoA Reductase

Fluvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the hepatic cholesterol biosynthesis pathway.[1][3][4] By binding to the active site of HMG-CoA reductase, fluvastatin directly blocks the enzyme from processing its natural substrate, thereby reducing the production of mevalonate and all subsequent intermediates in the cholesterol synthesis cascade.[3]

The chemical structure of fluvastatin includes a hydrophilic fluorophenyl-indole ring, which contributes to its unique pharmacokinetic profile and selective action in the liver.[2] This targeted hepatic activity is crucial, as the liver is the primary site of cholesterol production and regulation in the body.[5]

Downstream Cellular and Physiological Effects

The inhibition of hepatic cholesterol synthesis triggers a cascade of compensatory mechanisms aimed at restoring cholesterol homeostasis.

-

Upregulation of LDL Receptors: The reduction in intracellular cholesterol levels activates a transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[6] Activated SREBP-2 translocates to the nucleus and enhances the transcription of the gene encoding the low-density lipoprotein (LDL) receptor.[6] This leads to an increased number of LDL receptors expressed on the surface of liver cells.[1][2]

-

Enhanced LDL-C Clearance: The increased density of hepatic LDL receptors promotes the binding and endocytosis of LDL cholesterol (LDL-C) from the bloodstream.[1] This enhanced clearance of LDL-C is the primary reason for the significant reduction in plasma LDL-C levels observed with fluvastatin therapy.[5]

-

Pleiotropic Effects: Beyond lipid lowering, fluvastatin exerts several "pleiotropic" effects that contribute to its cardiovascular benefits. These effects are largely attributed to the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are also products of the mevalonate pathway.[7][8][9] Isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac.[7][8] By inhibiting isoprenoid synthesis, fluvastatin can:

Quantitative Data on Efficacy

Clinical trials have established the dose-dependent efficacy of fluvastatin in modifying lipid profiles. The following tables summarize key quantitative data.

Table 1: Dose-Dependent Efficacy of Fluvastatin on Lipid Profile

| Dosage (mg/day) | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | Reference(s) |

| 10 - 80 | 15.2 - 34.9 | 10.7 - 24.9 | 3 - 17.5 | [11] |

| 40 | 25 - 26 | Not Specified | Not Specified | [12] |

| 80 (XL) | 34.5 - 35.0 | 23.5 - 24.2 | 16.6 - 23.0 | [13] |

| 80 (monotherapy) | ~25.0 | ~21.5 | ~28.1 | [14] |

Table 2: Pharmacokinetic Properties of Fluvastatin

| Parameter | Value | Reference(s) |

| Bioavailability | 24% (capsule), 29% (extended-release) | [5] |

| Protein Binding | ~98% | [1][5] |

| Metabolism | Hepatic; primarily CYP2C9 (~75%), CYP3A4 (~20%), CYP2C8 (~5%) | [2][5] |

| Elimination Half-life | 1-3 hours (immediate-release), ~9 hours (extended-release) | [1][5] |

| Excretion | ~95% in feces (biliary route) | [1][5] |

Key Experimental Protocols

This section outlines methodologies for key experiments used to characterize the mechanism of action of fluvastatin.

Protocol 1: HMG-CoA Reductase Activity Assay

Objective: To quantify the inhibitory effect of fluvastatin on the enzymatic activity of HMG-CoA reductase.

Methodology:

-

Enzyme Source: Prepare liver microsomes from control animals or use a commercially available recombinant HMG-CoA reductase.

-

Reaction Mixture: Prepare a reaction buffer containing a phosphate (B84403) buffer, dithiothreitol (B142953) (DTT), and NADPH.

-

Substrate: Use radiolabeled [¹⁴C]HMG-CoA as the substrate.

-

Inhibition: Pre-incubate the enzyme with varying concentrations of fluvastatin sodium monohydrate for a specified time.

-

Reaction Initiation: Start the reaction by adding the [¹⁴C]HMG-CoA substrate to the enzyme-inhibitor mixture. Incubate at 37°C.

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., HCl). This also facilitates the lactonization of the product, mevalonate, to mevalonolactone (B1676541).

-

Product Separation: Separate the radiolabeled mevalonolactone product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the radioactivity of the product spot/peak using a scintillation counter.

-

Data Analysis: Calculate the enzyme activity at each fluvastatin concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the fluvastatin concentration.

Protocol 2: De Novo Cholesterol Biosynthesis Assay in Cultured Cells

Objective: To measure the rate of new cholesterol synthesis in cells and its inhibition by fluvastatin.

Methodology:

-

Cell Culture: Culture hepatic cells (e.g., HepG2) in appropriate media until they reach desired confluency.

-

Treatment: Treat the cells with various concentrations of fluvastatin for a predetermined period (e.g., 24 hours).

-

Isotopic Labeling: Introduce a stable isotope tracer, such as [¹³C]-acetate or [³H]-water, into the culture medium and incubate for a period to allow for incorporation into newly synthesized cholesterol.[6][15]

-

Cell Lysis and Lipid Extraction: Harvest the cells, wash with PBS, and perform a total lipid extraction using a solvent system like Folch solution (chloroform:methanol).[6]

-

Saponification: Hydrolyze the cholesteryl esters to free cholesterol by treating the lipid extract with a saponification reagent (e.g., alcoholic KOH).[6]

-

Derivatization (for GC-MS): Derivatize the free cholesterol to a more volatile form (e.g., cholesterol-TMS ethers) for gas chromatography analysis.[6]

-

Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the isotopic enrichment in the cholesterol pool.[6]

-

Data Analysis: Calculate the rate of cholesterol synthesis based on the incorporation of the isotopic label. Compare the rates in fluvastatin-treated cells to control cells to determine the extent of inhibition.

Protocol 3: LDL Receptor Expression Analysis via Western Blot

Objective: To quantify the change in LDL receptor protein expression in hepatocytes following fluvastatin treatment.

Methodology:

-

Cell Culture and Treatment: Culture and treat hepatic cells (e.g., HepG2) with fluvastatin as described in Protocol 2.

-

Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the LDL receptor.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Perform densitometry analysis on the resulting bands. Normalize the LDL receptor band intensity to a loading control (e.g., β-actin or GAPDH) to quantify the relative change in expression.

Visualization of Experimental and Logical Workflows

References

- 1. youtube.com [youtube.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]

- 4. Fluvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoprenoid Metabolism and the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Fluvastatin - Wikipedia [en.wikipedia.org]

- 12. Fluvastatin in severe hypercholesterolemia: analysis of a clinical trial database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Lipid-lowering effect of fluvastatin in relation to cytochrome P450 2C9 variant alleles frequently distributed in the Czech population - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of rates of cholesterol synthesis using tritiated water - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pleiotropic Effects of Fluvastatin Sodium Monohydrate in Cardiovascular Disease

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the pleiotropic, or non-lipid-lowering, effects of fluvastatin (B1673502) in the context of cardiovascular disease. It details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and visualizes complex biological pathways.

Introduction

Fluvastatin, a synthetic member of the statin class of HMG-CoA reductase inhibitors, is primarily prescribed for its lipid-lowering properties to reduce the risk of cardiovascular events.[1] Beyond its impact on cholesterol synthesis, a growing body of evidence demonstrates that fluvastatin exerts a range of beneficial "pleiotropic" effects on the vasculature.[2][3] These effects, which are independent of its cholesterol-lowering action, contribute significantly to its cardioprotective profile.[4] This guide explores the core pleiotropic mechanisms of fluvastatin, including its anti-inflammatory, antioxidant, and anti-proliferative actions, as well as its ability to improve endothelial function.

Improvement of Endothelial Function

Fluvastatin enhances the function of the vascular endothelium, a critical factor in maintaining cardiovascular health. Its primary mechanism in this regard is the increased production and bioavailability of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-proliferative properties.[3][5]

2.1 Mechanisms of Action

Fluvastatin promotes endothelial health through several key pathways:

-

Upregulation of Endothelial Nitric Oxide Synthase (eNOS): Fluvastatin increases both the expression and activity of eNOS, the enzyme responsible for producing NO in endothelial cells. Studies have shown that fluvastatin treatment leads to a significant, dose-dependent increase in eNOS mRNA and protein levels.[6][7]

-

Activation of eNOS via Phosphorylation: The drug enhances the phosphorylation of eNOS at key activating sites, such as Ser-1177 and Ser-633, through the PI3-kinase/Akt and PKA pathways, respectively.[8] This post-translational modification leads to a rapid increase in NO production.

-

Increased Tetrahydrobiopterin (B1682763) (BH4) Bioavailability: Fluvastatin upregulates GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the synthesis of BH4, an essential cofactor for eNOS.[8] Adequate levels of BH4 are crucial for preventing eNOS "uncoupling," a state where the enzyme produces superoxide (B77818) radicals instead of NO.

2.2 Quantitative Data on Endothelial Function

| Parameter | Cell/Animal Model | Fluvastatin Concentration/Dose | Observed Effect | Reference |

| eNOS mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 1.0 µM | 276 +/- 38% increase vs. control | [7] |

| eNOS Protein Production | HUVECs | 1.0 µM | 245 +/- 51% increase vs. control | [7] |

| Nitrite Production (NO indicator) | HUVECs | 1.0 µM | 165 +/- 35% increase vs. control | [7] |

| NO-mediated Relaxation | Arteries of hypertensive rats | 10 mg/kg per day for 1 month | Improved from 42.0 +/- 5.2% to 61.2 +/- 3.8% | [9] |

| Endothelin-1 (B181129) (ET-1) Production | HUVECs | 1.0 µM | Reduced to 28 +/- 1% of control | [7] |

2.3 Experimental Protocols

2.3.1 Measurement of Endothelial Function (Flow-Mediated Dilation - FMD)

Flow-mediated dilation is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation, which is primarily mediated by NO.[10]

-

Baseline Measurement: The diameter of the brachial artery is measured using a high-resolution ultrasound system.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.[10]

-

Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that increases shear stress on the endothelium.

-

Data Acquisition: The diameter of the brachial artery is continuously monitored for several minutes following cuff deflation to capture the maximum dilation.

-

Calculation: FMD is expressed as the percentage change in artery diameter from baseline to the maximum diameter observed after cuff release.[11]

2.3.2 Quantification of eNOS Expression (Western Blotting)

-

Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured and treated with varying concentrations of fluvastatin for a specified duration (e.g., 12-24 hours).

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for eNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

2.4 Signaling Pathway Visualization

Caption: Fluvastatin enhances Nitric Oxide production by upregulating and activating eNOS.

Antioxidant Effects

Fluvastatin exhibits potent antioxidant properties that help mitigate oxidative stress, a key driver of atherosclerosis. It achieves this by reducing the production of reactive oxygen species (ROS) and enhancing the cell's endogenous antioxidant defenses.[12][13]

3.1 Mechanisms of Action

-

Inhibition of LDL Oxidation: Fluvastatin protects low-density lipoprotein (LDL) particles from oxidative modification, a critical early step in the formation of foam cells and atherosclerotic plaques.[12][13]

-

Reduction of Superoxide Production: The drug decreases the generation of superoxide radicals in the vascular wall.[13]

-

Activation of the Nrf2 Pathway: Fluvastatin activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[14] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of several antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[14][15] This activation appears to be mediated through the PI3K/Akt and ERK5 signaling pathways.[14][16]

3.2 Quantitative Data on Antioxidant Effects

| Parameter | Cell/Animal Model | Fluvastatin Dose | Observed Effect | Reference |

| Myocardial MDA Level | Mice with Acute Myocardial Infarction | Not specified | Significantly lower than in the untreated AMI group | [17] |

| Myocardial SOD Activity | Mice with Acute Myocardial Infarction | Not specified | Significantly higher than in the untreated AMI group | [17] |

| Susceptibility of LDL to Oxidation | Cholesterol-fed rabbits | 2 mg/kg per day | Decreased compared to rabbits fed cholesterol alone | [13] |

| Vascular Superoxide Generation | Cholesterol-fed rabbits | 2 mg/kg per day | Reduced compared to rabbits fed cholesterol alone | [13] |

3.3 Experimental Protocols

3.3.1 Measurement of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Sample Preparation: Plasma, serum, or tissue homogenates are obtained from control and fluvastatin-treated subjects.

-

Reaction: Samples are mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: The mixture is heated (e.g., at 95°C for 60 minutes) to allow MDA to react with TBA, forming a pink-colored adduct.

-

Measurement: After cooling, the absorbance of the resulting solution is measured spectrophotometrically, typically at 532 nm.

-

Quantification: The concentration of MDA is calculated by comparison to a standard curve generated with a known concentration of MDA.

3.3.2 Measurement of Antioxidant Enzyme Activity (Superoxide Dismutase - SOD)

-

Sample Preparation: Erythrocytes or tissue lysates are prepared from control and fluvastatin-treated groups.

-

Assay Principle: The assay is based on the ability of SOD to inhibit the reduction of a detector molecule (e.g., cytochrome c or a tetrazolium salt like WST-1) by a superoxide-generating system (e.g., xanthine/xanthine oxidase).

-

Reaction: The sample is added to a reaction mixture containing the superoxide-generating system and the detector molecule.

-

Measurement: The rate of reduction of the detector molecule is measured over time using a spectrophotometer.

-

Calculation: The SOD activity in the sample is determined by the degree of inhibition of the reaction and is typically expressed in units per milligram of protein.

3.4 Signaling Pathway Visualization

Caption: Fluvastatin activates the Nrf2 antioxidant pathway, enhancing cellular defenses.

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerotic plaques and restenosis. Fluvastatin has been shown to effectively inhibit these processes.[18]

4.1 Mechanisms of Action

-

Inhibition of the RhoA/ROCK Pathway: By inhibiting HMG-CoA reductase, fluvastatin prevents the synthesis of isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP). GGPP is essential for the membrane localization and activation of the small GTPase RhoA. Inhibition of the RhoA/Rho-kinase (ROCK) pathway by fluvastatin leads to reduced VSMC proliferation, migration, and contraction.[17][19][20]

-

Cell Cycle Arrest: Fluvastatin halts the progression of the cell cycle in VSMCs. It achieves this by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1 and Cdk4, and upregulating cyclin-dependent kinase inhibitors like p21 and p27.[16][18][21] This leads to an arrest in the G0/G1 phase of the cell cycle.

-

Targeting of Connective Tissue Growth Factor (CTGF): In the context of diabetic vasculopathy, fluvastatin has been shown to suppress VSMC proliferation, migration, and extracellular matrix accumulation induced by advanced glycation end products (AGEs) by inhibiting the expression of CTGF.[18][21]

4.2 Quantitative Data on VSMC Proliferation

| Parameter | Cell Model | Stimulus | Fluvastatin Concentration | Observed Effect | Reference |

| VSMC Proliferation | Vascular Smooth Muscle Cells | Advanced Glycation End Products (AGEs) | Not specified | Blocked AGE-stimulated proliferation | [18] |

| VSMC Migration | Vascular Smooth Muscle Cells | Advanced Glycation End Products (AGEs) | Not specified | Blocked AGE-stimulated migration | [15][22] |

| Cyclin D1 & Cdk4 Protein Levels | Vascular Smooth Muscle Cells | Advanced Glycation End Products (AGEs) | Not specified | Repressed expression | [16][18][21] |

| p21 & p27 Protein Levels | Vascular Smooth Muscle Cells | Advanced Glycation End Products (AGEs) | Not specified | Augmented expression | [16][18][21] |

| ROCK1 & ROCK2 Protein Expression | Myocardial tissue in AMI mice | Not specified | Effectively inhibited increase seen in AMI group | [17] |

4.3 Experimental Protocols

4.3.1 VSMC Proliferation Assay (EdU Incorporation)

The 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay is a modern method for directly measuring DNA synthesis and cell proliferation.[23][24]

-

Cell Seeding: Plate VSMCs in a 96-well plate at a density of 2 x 10⁴ cells/mL and allow them to adhere.[23]

-

Treatment: Treat cells with a proliferative stimulus (e.g., platelet-derived growth factor, PDGF) in the presence or absence of various concentrations of fluvastatin for a defined period (e.g., 48-72 hours).[25]

-

EdU Labeling: Add EdU (a nucleoside analog of thymidine) to the cell culture medium for the final hours of the incubation period (e.g., 24 hours). EdU will be incorporated into the DNA of actively dividing cells.[23]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize them with a detergent like Triton X-100.

-

Click Chemistry Reaction: Detect the incorporated EdU by adding a reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), which covalently binds to the alkyne group of EdU in a "click" reaction.

-

Nuclear Staining: Counterstain all cell nuclei with a DNA dye such as DAPI (blue).

-

Imaging and Analysis: Acquire images using a fluorescence microscope or high-content imaging system. Quantify proliferation by calculating the ratio of EdU-positive nuclei (green) to the total number of nuclei (blue).[23]

4.4 Signaling Pathway and Workflow Visualization

Caption: Fluvastatin inhibits the RhoA/ROCK pathway by blocking GGPP synthesis.

Caption: Experimental workflow for measuring VSMC proliferation using EdU incorporation.

Anti-inflammatory Effects

Chronic inflammation in the vessel wall is a cornerstone of atherosclerosis. Fluvastatin exerts direct anti-inflammatory effects, contributing to plaque stabilization and a reduction in cardiovascular events.[26][27][28]

5.1 Mechanisms of Action

-

Reduction of Adhesion Molecules: Fluvastatin downregulates the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells.[6] This reduces the recruitment and adhesion of leukocytes (e.g., monocytes) to the vessel wall, a key initiating step in atherogenesis.

-

Decreased Pro-inflammatory Cytokines: Statins have been shown to reduce the levels of pro-inflammatory cytokines, which are critical mediators of the inflammatory cascade within atherosclerotic plaques.

-

Inhibition of Leukocyte Function: Fluvastatin can inhibit the function of inflammatory cells. For example, by inhibiting the RhoA/ROCK pathway, it can reduce leukocyte recruitment and adhesion.[17]

5.2 Quantitative Data on Anti-inflammatory Markers

| Parameter | Cell/Animal Model | Fluvastatin Concentration | Observed Effect | Reference |

| ICAM-1 Concentration | Human Vascular Endothelial Cells | Not specified | Reduced | [6] |

| E-Selectin Concentration | Human Vascular Endothelial Cells | Not specified | Reduced | [6] |

| NF-κB Protein Expression | Myocardial tissue in AMI mice | Not specified | Markedly lower in fluvastatin-treated group vs. AMI group | [17] |

| Major Adverse Cardiac Events (MACE) | Patients with unstable angina post-PCI | 80 mg/day | 28% risk reduction vs. placebo | [29] |

5.3 Experimental Protocols

5.3.1 Measurement of Adhesion Molecule Expression (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify soluble adhesion molecules in cell culture supernatants or patient plasma.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the adhesion molecule of interest (e.g., ICAM-1).

-

Sample Addition: Samples (cell culture supernatant or diluted plasma) and standards are added to the wells. The adhesion molecule binds to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, also specific for the adhesion molecule, is added, creating a "sandwich."

-

Enzyme Conjugate: Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotin (B1667282) on the detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. HRP catalyzes a reaction that produces a colored product.

-

Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the adhesion molecule is determined from the standard curve.

Conclusion

The therapeutic benefits of fluvastatin in cardiovascular disease extend far beyond its primary function of lowering LDL cholesterol. Its pleiotropic effects—improving endothelial function through enhanced nitric oxide bioavailability, mitigating oxidative stress via the Nrf2 pathway, inhibiting the pro-atherogenic proliferation of vascular smooth muscle cells through the RhoA/ROCK pathway, and exerting direct anti-inflammatory actions—collectively contribute to its potent cardioprotective profile. Understanding these complex, interconnected mechanisms is crucial for drug development professionals and researchers seeking to optimize therapeutic strategies for the prevention and treatment of atherosclerotic cardiovascular disease.

References

- 1. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fluvastatin: clinical and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. An overview of pleiotropic effect of statins in cardiovascular disease - MedCrave online [medcraveonline.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Further evidence for direct vascular actions of statins: effect on endothelial nitric oxide synthase and adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of endothelial nitric oxide synthase and endothelin-1 expression by fluvastatin in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluvastatin upregulates endothelial nitric oxide synthase activity via enhancement of its phosphorylation and expression and via an increase in tetrahydrobiopterin in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of fluvastatin on endothelium-derived hyperpolarizing factor- and nitric oxide-mediated relaxations in arteries of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of endothelial function and its clinical utility for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Functional evidence for anti-oxidant action of fluvastatin on low-density lipoprotein using isolated macrophages and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-oxidative properties of fluvastatin, an HMG-CoA reductase inhibitor, contribute to prevention of atherosclerosis in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluvastatin protects vascular smooth muscle cells against oxidative stress through the Nrf2-dependent antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluvastatin protects myocardial cells in mice with acute myocardial infarction through inhibiting RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluvastatin inhibits advanced glycation end products-induced proliferation, migration, and extracellular matrix accumulation in vascular smooth muscle cells by targeting connective tissue growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Fluvastatin inhibits advanced glycation end products-induced proliferation, migration, and extracellular matrix accumulation in vascular smooth muscle cells by targeting connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells | PLOS One [journals.plos.org]

- 23. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 24. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 26. ahajournals.org [ahajournals.org]

- 27. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Beneficial effects of fluvastatin following percutaneous coronary intervention in patients with unstable and stable angina: results from the Lescol intervention prevention study (LIPS) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Effects of Fluvastatin Sodium Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin (B1673502), a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is widely recognized for its lipid-lowering properties. Beyond its primary mechanism of action, a growing body of in vitro evidence demonstrates that Fluvastatin possesses significant antioxidant capabilities. These effects are attributed to both direct radical scavenging activities and the modulation of intracellular antioxidant defense pathways. This technical guide provides an in-depth overview of the in vitro antioxidant effects of Fluvastatin sodium monohydrate, detailing its mechanisms of action, presenting quantitative data from various assays, and outlining the experimental protocols used for its evaluation.

Mechanisms of Antioxidant Action

Fluvastatin exerts its antioxidant effects through a dual mechanism:

-

Direct Radical Scavenging: Fluvastatin and its metabolites can directly interact with and neutralize a variety of reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals.[1][2][3] This direct scavenging activity contributes to the protection of cellular components, such as lipids and DNA, from oxidative damage.[1][4]

-

Upregulation of Endogenous Antioxidant Systems: Fluvastatin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This technical guide will explore two distinct pathways through which Fluvastatin activates Nrf2: the PI3K/Akt pathway and the ERK5 pathway.[5][6] By enhancing the cell's own defense mechanisms, Fluvastatin provides a sustained antioxidant effect.

Quantitative Analysis of In Vitro Antioxidant Activity

The antioxidant capacity of Fluvastatin has been quantified using various in vitro assays. The following tables summarize the key findings.

| Assay Type | Radical/Oxidant | Key Findings | Reference |

| Radical Scavenging Activity | Superoxide Anion (O₂⁻) | Dose-dependent scavenging activity, as potent as the reference antioxidant Trolox. Metabolites M2 and M3 showed 3 times stronger activity than Fluvastatin. | [7] |

| Hydroxyl Radical (•OH) | Strong scavenging effect observed using electron spin resonance spectroscopy. | [1] | |

| Peroxyl Radical | Exhibited the highest anti-peroxyl radical antioxidant capacity among tested statins (8755 +/- 187 U/mg), though approximately 50% lower than Trolox. | [3] | |

| Inhibition of Lipid Peroxidation | Iron (II)-supported peroxidation of phosphatidylcholine liposomes | Markedly inhibited the formation of thiobarbituric acid reactive substances (TBARS) with an IC50 of 1.2 x 10⁻⁵ M. | [4] |

| NADPH-dependent lipid peroxidation in liver microsomes | Markedly inhibited lipid peroxidation in a concentration-dependent manner (1 x 10⁻⁶ - 1 x 10⁻⁴ M). | [2] | |

| Cellular Effects | Oxidative DNA Damage | Protected against ROS-induced DNA damage in CHL/IU cells, with potency comparable to reference antioxidants like ascorbic acid and Trolox. | [1] |

| NADPH Oxidase Activity | Decreased phorbol (B1677699) 12-myristate 13-acetate (PMA)-dependent ROS generation in a concentration-dependent manner (1-10 µM) by inhibiting NADPH oxidase activity. | [8] | |

| Nrf2 Signaling | Significantly increased the transcriptional activity of the Nrf2-antioxidant response element (ARE). | [5] |

Signaling Pathways Modulated by Fluvastatin

Fluvastatin's indirect antioxidant effects are primarily mediated through the activation of the Nrf2 signaling pathway. This activation has been shown to occur via at least two distinct upstream signaling cascades: the PI3K/Akt pathway and the ERK5 pathway.

PI3K/Akt/Nrf2 Signaling Pathway

ERK5/Nrf2 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant effects of Fluvastatin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

Reagents and Materials:

-

DPPH solution (0.1 mM in methanol (B129727) or ethanol)

-

This compound stock solution

-

Methanol or ethanol (B145695)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the Fluvastatin stock solution in methanol or ethanol.

-

In a 96-well plate, add a specific volume of each Fluvastatin dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control group containing only the DPPH solution and the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of Fluvastatin required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of Fluvastatin.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

-

Reagents and Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

This compound stock solution

-

Ethanol or phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the Fluvastatin stock solution.

-

In a 96-well plate, add a small volume of each Fluvastatin dilution to the wells.

-

Add the diluted ABTS•+ solution to each well.

-

Include a control group containing only the ABTS•+ solution and the solvent.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

-

Reagents and Materials:

-

Cell line (e.g., HepG2)

-

Cell culture medium

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

-

This compound stock solution

-

Free radical initiator (e.g., AAPH)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed cells in a 96-well black microplate and culture until confluent.

-

Wash the cells with a suitable buffer.

-

Treat the cells with various concentrations of Fluvastatin for a specific period.

-

Load the cells with DCFH-DA solution and incubate.

-

Wash the cells to remove excess DCFH-DA.

-

Add the free radical initiator to induce oxidative stress.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time.

-

The antioxidant activity is determined by the reduction in fluorescence intensity in Fluvastatin-treated cells compared to control cells.

-

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent antioxidant agent. Its ability to directly scavenge a range of reactive oxygen species, coupled with its capacity to enhance endogenous antioxidant defenses through the activation of the Nrf2 signaling pathway, underscores its pleiotropic effects beyond cholesterol reduction. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the antioxidant properties of Fluvastatin and other statins. Further research into these mechanisms may unveil new therapeutic applications for Fluvastatin in conditions associated with oxidative stress.

References

- 1. Antioxidative effects of fluvastatin and its metabolites against oxidative DNA damage in mammalian cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl-CoA reductase, scavenges free radicals and inhibits lipid peroxidation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparative study of the in vitro antioxidant activity of statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidative effect of fluvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, on peroxidation of phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluvastatin protects vascular smooth muscle cells against oxidative stress through the Nrf2-dependent antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Superoxide anion scavenging properties of fluvastatin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidative potential of fluvastatin via the inhibition of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Fluvastatin Sodium Monohydrate in Adipose Tissue: A Technical Guide to Brown Fat Activation and Inflammatory Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin (B1673502), a synthetic HMG-CoA reductase inhibitor, presents a complex and dichotomous role in adipose tissue biology. While primarily prescribed for its cholesterol-lowering effects, emerging research highlights its potential to activate thermogenic brown adipose tissue (BAT), a promising target for combating obesity and metabolic disorders. Conversely, other studies indicate that fluvastatin can induce insulin (B600854) resistance in adipose tissue through inflammatory pathways. This technical guide provides an in-depth analysis of the current scientific literature, presenting quantitative data, detailed experimental protocols, and a dissection of the signaling pathways involved. The aim is to equip researchers with a comprehensive understanding of fluvastatin's multifaceted impact on adipose tissue, thereby informing future research and drug development strategies.

Introduction

Brown adipose tissue (BAT) dissipates energy as heat through the action of Uncoupling Protein 1 (UCP1), making it an attractive therapeutic target for metabolic diseases.[1] The identification of compounds that can safely and effectively activate BAT is a key objective in metabolic research. Fluvastatin sodium (FS), a widely used statin, has emerged as a potential BAT activator.[2] However, the broader class of statins has been associated with an increased risk of type 2 diabetes, and some studies suggest that fluvastatin may contribute to adipose tissue insulin resistance.[3][4] This guide will explore these contradictory findings, presenting the available evidence for both the beneficial thermogenic effects and the potential adverse inflammatory effects of fluvastatin on adipose tissue.

Quantitative Data on Fluvastatin's Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the impact of fluvastatin sodium monohydrate on adipose tissue.

Table 1: In Vitro Effects of Fluvastatin on Brown Adipocytes

| Parameter | Cell Type | Fluvastatin Concentration | Result | Reference |

| UCP1 mRNA Expression | Differentiated human primary BAT cells | 1 µM | Significant increase | [2] |

| 10 µM | ~5.7-fold increase | [2][5] | ||

| 100 µM | Cytotoxicity observed | [6] | ||

| Thermogenic & Fatty Acid Oxidation Gene Expression (PGC1α, PGC1β, CPT1β) | Differentiated human primary BAT cells | 10 µM | Significant upregulation | [6] |

| Mitochondrial DNA Copy Number | Differentiated C3H10T1/2 cells | 10 µM | Significant increase | [7] |

| Oxidative Phosphorylation (OXPHOS) & UCP1 Protein Expression | Differentiated C3H10T1/2 cells | 10 µM | Significant increase | [7] |

| Oxygen Consumption Rate | Differentiated C3H10T1/2 cells | 10 µM | Significant increase | [7] |

Table 2: In Vivo Effects of Fluvastatin in a High-Fat Diet (HFD) Mouse Model

| Parameter | Animal Model | Fluvastatin Dosage | Duration | Result | Reference |

| Body Weight Gain | C57BL/6 mice on HFD | Not specified | Not specified | Resisted HFD-induced gain | [6] |

| Energy Expenditure | C57BL/6 mice on HFD | Not specified | Not specified | Significantly increased | [6] |

| Glucose Homeostasis | C57BL/6 mice on HFD | Not specified | Not specified | Improved | [6] |

| Hepatic Steatosis | C57BL/6 mice on HFD | Not specified | Not specified | Ameliorated | [6] |

| UCP1 Expression in BAT (mRNA & Protein) | C57BL/6 mice on HFD | Not specified | Not specified | Markedly increased | [2] |

| Thermogenic Gene Expression in BAT | C57BL/6 mice on HFD | Not specified | Not specified | Significantly upregulated | [2] |

| Browning of subcutaneous White Adipose Tissue (sWAT) | C57BL/6 mice on HFD | Not specified | Not specified | Induced | [6] |

| Insulin-Stimulated Glucose Uptake in WAT | ob/ob mice | Not specified | 6 weeks | >50% lower | [4] |

Table 3: Comparative Effects of Different Statins on UCP1 mRNA Expression

| Statin | Cell Type | Concentration | Relative UCP1 mRNA Expression (Fold Change) | Reference |

| Fluvastatin | Human brown adipocytes | 10 µM | 5.69 | [5] |

| Lovastatin | Human brown adipocytes | 10 µM | 0.65 | [5] |

| Simvastatin | Human brown adipocytes | 10 µM | 1.45 | [5] |

| Pravastatin | Human brown adipocytes | 10 µM | 0.27 | [5] |

Signaling Pathways

Fluvastatin's effects on adipose tissue appear to be mediated by at least two distinct and opposing signaling pathways.

Pro-Thermogenic Signaling Pathway

The proposed mechanism for fluvastatin-induced BAT activation and browning of WAT involves the SIRT1-PGC-1α axis. Fluvastatin treatment has been shown to upregulate the protein expression of both SIRT1 and PGC-1α in the liver, suggesting a similar mechanism may be at play in adipose tissue.[2] PGC-1α is a master regulator of mitochondrial biogenesis and thermogenesis, and its activation leads to increased UCP1 expression.

Pro-Inflammatory Signaling Pathway

Conversely, fluvastatin has been demonstrated to activate the NLRP3 inflammasome in adipose tissue, leading to insulin resistance.[3][4] This pathway is initiated by fluvastatin's inhibition of the mevalonate (B85504) pathway, which is required for protein prenylation. The subsequent activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β. IL-1β then acts in an autocrine or paracrine manner to impair insulin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Human Brown Adipocyte Differentiation and Treatment

This protocol is adapted from the study by Yin et al. (2019).[6]

Workflow:

Detailed Steps:

-

Cell Culture:

-

Thaw cryopreserved primary human brown preadipocytes and plate them in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach confluence.

-

-

Differentiation:

-

To induce differentiation, replace the growth medium with a differentiation cocktail containing DMEM/F12, 10% FBS, 0.5 mM isobutylmethylxanthine (IBMX), 1 µM dexamethasone, 850 nM insulin, 1 µM rosiglitazone, and 1 nM triiodothyronine (T3).

-

After 2 days, replace the differentiation cocktail with a maintenance medium containing DMEM/F12, 10% FBS, 850 nM insulin, and 1 nM T3.

-

Continue to culture the cells for an additional 4-6 days, changing the maintenance medium every 2 days, until mature brown adipocytes are formed (characterized by the presence of multilocular lipid droplets).

-

-

Fluvastatin Treatment:

-

On day 6 of differentiation, treat the mature brown adipocytes with this compound at final concentrations of 0, 1, 10, or 100 µM for 24 hours.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction:

-

Harvest cells or tissues and extract total RNA using a commercially available kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen) according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.

-

A typical reaction mixture includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and nuclease-free water to a final volume of 20 µL.

-

Use the following thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or 18S rRNA).

-

Western Blotting for Protein Expression Analysis

-

Protein Extraction:

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:

-

anti-UCP1 (1:1000)

-

anti-PGC-1α (1:1000)

-

anti-OXPHOS cocktail (1:1000)

-

anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo High-Fat Diet (HFD) Mouse Model

-

Animal Model:

-

Use male C57BL/6 mice, 4-6 weeks of age.

-

House the mice under a 12-hour light/dark cycle with ad libitum access to food and water.

-

-

Diet and Treatment:

-

Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity.

-

Administer this compound via oral gavage or in the drinking water at a specified dose (e.g., 10 mg/kg/day). A control group should receive the vehicle.

-

-

Metabolic Phenotyping:

-

Monitor body weight and food intake regularly.

-

Perform glucose and insulin tolerance tests to assess glucose homeostasis.

-

Measure energy expenditure using indirect calorimetry.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect BAT, sWAT, and liver tissues for gene and protein expression analysis as described above.

-

Discussion and Future Directions

The seemingly contradictory effects of fluvastatin on adipose tissue highlight the complexity of statin pharmacology. The pro-thermogenic effects observed in the study by Yin et al. are promising for the development of anti-obesity therapies.[2][5][6][7] However, the findings from Henriksbo et al. regarding NLRP3 inflammasome activation and insulin resistance warrant caution and further investigation.[3][4]

Several factors may contribute to these divergent outcomes, including:

-

Dose-dependency: The beneficial effects on BAT may occur at a different dose range than the pro-inflammatory effects.

-

Cell-type specificity: Fluvastatin may have different effects on preadipocytes versus mature adipocytes, or on brown versus white adipocytes.

-

Experimental conditions: The presence or absence of inflammatory stimuli (e.g., LPS) in the experimental setup could significantly influence the outcome.

Future research should focus on elucidating the precise molecular mechanisms that govern the balance between these two opposing pathways. Dose-response studies in various adipocyte subtypes and in vivo models are crucial. Furthermore, investigating the potential of co-therapies that could enhance the thermogenic effects of fluvastatin while mitigating its pro-inflammatory actions may pave the way for novel therapeutic strategies for metabolic diseases.

Conclusion

This compound exhibits a dual role in adipose tissue, with the potential to both activate beneficial brown fat thermogenesis and trigger detrimental inflammatory signaling leading to insulin resistance. This technical guide has provided a comprehensive overview of the current evidence, including quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways. A deeper understanding of this dichotomy is essential for the scientific community to harness the therapeutic potential of fluvastatin while minimizing its adverse effects.

References

- 1. Differential Metabolic Actions of Specific Statins: Clinical and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluvastatin causes NLRP3 inflammasome-mediated adipose insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Statin Adverse Effects: A Review of the Literature and Evidence for a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Statins: benefits and risks revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a primary brown adipocyte culture system derived from human fetal interscapular fat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluvastatin Sodium Ameliorates Obesity through Brown Fat Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of Fluvastatin Sodium Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of fluvastatin (B1673502) sodium monohydrate, focusing on its solubility and stability. The information presented herein is essential for formulation development, analytical method development, and ensuring the quality and efficacy of pharmaceutical products containing this active pharmaceutical ingredient (API).

Solubility Profile

Fluvastatin sodium is a water-soluble compound, a characteristic that influences its formulation and dissolution properties.[1] Its solubility, however, is dependent on the solvent and the pH of the medium.

Solubility in Various Solvents

The solubility of fluvastatin sodium has been determined in a range of organic and aqueous solvents. This information is crucial for selecting appropriate solvent systems during manufacturing, purification, and formulation processes.

| Solvent System | Solubility | Reference |

| Water | 10.8 mg/mL (Sonication recommended) | [2] |

| Water | 18 mg/mL | [3] |

| Water | 38 mg/mL | [3] |

| Water | Soluble | [4] |

| Ethanol | ~0.5 mg/mL | [5] |

| Ethanol | Soluble | [4] |

| Ethanol | Insoluble | [3] |

| Methanol | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | 245 mg/mL (Sonication recommended) | [2] |

| Dimethyl Sulfoxide (DMSO) | 87 mg/mL | [3] |

| Dimethylformamide (DMF) | ~10 mg/mL | [5] |

| Phosphate Buffer (pH 7.2) | ~0.2 mg/mL | [5] |

| Acetonitrile | Adequate for crystallization |

Note: Discrepancies in reported solubility values may arise from variations in experimental conditions, such as temperature and the specific crystalline form of fluvastatin sodium used. The compound is known to exist in different hydrate (B1144303) and solvate forms, which can impact its solubility.[6][7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of fluvastatin sodium monohydrate in a specific solvent.

Materials:

-

This compound powder

-

Selected solvent(s) of analytical grade

-

Screw-capped glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a screw-capped glass vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved particles settle.

-

Withdraw an aliquot of the supernatant and centrifuge it to further separate any suspended solid particles.

-

Filter the supernatant through a syringe filter to obtain a clear, saturated solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the quantification method.

-

Analyze the concentration of fluvastatin in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination:

Caption: Workflow for determining the equilibrium solubility of Fluvastatin sodium.

Stability Profile

Fluvastatin sodium is susceptible to degradation under various stress conditions, including acidic pH, light, and heat. Understanding its stability profile is critical for determining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

pH Stability

Fluvastatin sodium is particularly unstable in acidic conditions.[8] Forced degradation studies have shown that the drug degrades in acidic media, leading to the formation of degradation products.[9] Conversely, it exhibits greater stability in neutral to alkaline conditions. Some formulations have been developed to be stable at a pH of less than 8 without the need for an alkalizing agent.[10] The USP monograph specifies that a 1 in 100 solution should have a pH between 8.0 and 10.0.[11]

Degradation Pathway in Acidic Conditions:

Under acidic conditions, fluvastatin undergoes degradation primarily through dehydration and subsequent lactonization.[8][9]

Caption: Acid-catalyzed degradation pathway of Fluvastatin sodium.

Photostability

Fluvastatin is known to be sensitive to light.[11] Exposure to light, particularly UV radiation, can lead to photodegradation, forming a range of photoproducts.[12][13] This necessitates that the drug substance and its formulations be protected from light during manufacturing and storage.[11] Studies have shown the formation of a benzocarbazole-like photoproduct which may be responsible for the observed phototoxicity.[14]

Thermal Stability

The thermal stability of fluvastatin sodium has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6] DSC thermograms of fluvastatin sodium show a distinctive endothermic peak corresponding to its melting point, which has been reported to be in the range of 194-197 °C.[4][15] The melting point of a degradation product formed under acidic conditions was found to be 160 °C.[9]

Experimental Protocol: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (for acid hydrolysis)

-

Sodium hydroxide (B78521) (NaOH) solution (for base hydrolysis)

-

Hydrogen peroxide (H₂O₂) solution (for oxidative degradation)

-

High-purity water (for neutral hydrolysis)

-

Photostability chamber

-

Oven for thermal stress testing

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Acid Hydrolysis: Treat the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat at a specific temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with a basic solution (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a specific duration.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Neutral Hydrolysis: Reflux the stock solution in water at a controlled temperature.

-